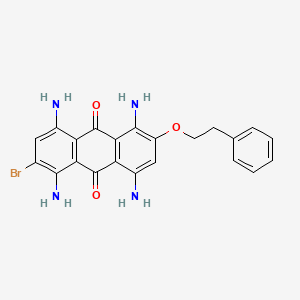

1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione

Description

1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione is a structurally complex anthracene-9,10-dione derivative featuring four amino groups, a bromo substituent at position 2, and a 2-phenylethoxy group at position 4. Anthracene-9,10-diones (anthraquinones) are renowned for their planar aromatic scaffold, which facilitates π-π stacking interactions with biological targets like DNA or proteins, as well as applications in materials science .

Properties

CAS No. |

88602-97-5 |

|---|---|

Molecular Formula |

C22H19BrN4O3 |

Molecular Weight |

467.3 g/mol |

IUPAC Name |

1,4,5,8-tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C22H19BrN4O3/c23-11-8-12(24)15-17(19(11)26)21(28)16-13(25)9-14(20(27)18(16)22(15)29)30-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7,24-27H2 |

InChI Key |

CFKWFYGZORADES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |

Origin of Product |

United States |

Preparation Methods

Starting Material and Core Framework Preparation

The synthesis typically begins with anthraquinone derivatives, such as 1,4,5,8-tetraminoanthracene or related anthraquinones, which provide the anthracene-9,10-dione core. One common precursor is 9,10-dibromoanthracene or 1,4,5,8-tetraminoanthracene derivatives, which allow for further selective substitution reactions.

- Key intermediate: 9,10-dibromoanthracene or 1,4,5,8-tetraaminoanthracene derivatives.

- Reference: Efficient synthesis of brominated anthracene derivatives from 9,10-dibromoanthracene has been demonstrated in a four-step process involving silver ion-assisted solvolysis and base-promoted aromatization.

Bromination at the 2-Position

Selective bromination at the 2-position of the anthracene ring is achieved by controlled electrophilic substitution reactions.

- Method: Bromination using bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to avoid polybromination.

- Selectivity: The presence of amino groups at 1,4,5,8 positions directs bromination to the 2-position due to electronic effects.

- Example: Synthesis of 2-bromo derivatives from 9,10-dibromoanthracene has been achieved with high regioselectivity using silver ion-assisted solvolysis and subsequent oxidation steps.

Introduction of the 2-Phenylethoxy Group at the 6-Position

The 6-(2-phenylethoxy) substituent is introduced via nucleophilic aromatic substitution or etherification.

- Approach: The 6-position halogen (often chloro or bromo) is displaced by 2-phenylethanol or its alkoxide under basic conditions.

- Conditions: Typically, the reaction is carried out in polar aprotic solvents (e.g., DMF, DMSO) with a suitable base such as potassium carbonate or sodium hydride.

- Outcome: This step installs the phenylethoxy ether moiety with retention of other functional groups.

- Reference: Similar etherifications on anthracene derivatives have been reported, where halogenated anthracene intermediates undergo substitution by phenylethoxy groups.

Amination at 1,4,5,8 Positions

The tetraamino functionality is introduced by reduction of nitro groups or direct amination of halo-substituted anthracenes.

- Method 1: Reduction of 1,4,5,8-tetranitroanthracene derivatives using catalytic hydrogenation or chemical reducing agents (e.g., SnCl2, Fe/HCl).

- Method 2: Nucleophilic aromatic substitution of halogens by ammonia or amines under high temperature and pressure.

- Challenges: Maintaining selectivity and preventing over-reduction or side reactions.

- Reference: The preparation of tetraamino anthracene derivatives through reduction of nitro precursors is well documented in anthracene chemistry literature.

Oxidation and Aromatization Steps

After substitution reactions, oxidation and aromatization steps are employed to restore or stabilize the anthracene-9,10-dione core.

- Oxidizing agents: Pyridinium chlorochromate (PCC), silver salts, or other mild oxidants.

- Purpose: To convert intermediate diols or tetrahydroanthracene derivatives back to the fully aromatic anthracene-9,10-dione structure.

- Example: Oxidation of dihydroanthracene-1,4-diol intermediates to anthracene-1,4-dione has been achieved using PCC.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Key Intermediates | Outcome/Notes |

|---|---|---|---|---|

| 1 | Starting material preparation | 9,10-Dibromoanthracene or tetraminoanthracene precursors | Anthracene core derivatives | Provides functionalized anthracene framework |

| 2 | Bromination | Br2 or NBS, controlled temp/solvent | 2-Bromo substituted anthracene | Selective bromination at 2-position |

| 3 | Etherification | 2-Phenylethanol, base (K2CO3/NaH), DMF | 6-(2-Phenylethoxy) substituted anthracene | Installation of phenylethoxy group at 6-position |

| 4 | Amination | Reduction (SnCl2, Fe/HCl) or NH3 substitution | 1,4,5,8-Tetraamino substituted anthracene | Introduction of amino groups at four positions |

| 5 | Oxidation/aromatization | PCC, Ag salts | Anthracene-9,10-dione derivatives | Restoration of aromatic anthracene core |

Research Findings and Optimization Notes

- Selectivity: The presence of amino groups strongly influences regioselectivity in bromination and substitution reactions, enabling selective functionalization.

- Yield: Multi-step synthesis with careful control of reaction conditions can achieve moderate to high yields (>70%) at each step, especially when chromatographic purification is minimized.

- Scalability: Methods employing inexpensive reagents and avoiding complex chromatographic steps allow for scalable synthesis suitable for industrial or research applications.

- Reactivity: Silver ion-assisted solvolysis has been shown to facilitate selective substitution and aromatization, improving reaction efficiency.

- Challenges: Maintaining anhydrous and inert atmosphere conditions is critical during sensitive steps involving n-BuLi or FeCl3 reagents to prevent side reactions.

Chemical Reactions Analysis

1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

Substitution: The amino, bromine, and phenethoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione is a derivative of anthracene that has garnered interest for its potential applications in various scientific fields. This article explores its applications in detail, supported by comprehensive data tables and documented case studies.

Organic Electronics

One of the primary applications of this compound is in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable charge transfer complexes enhances its performance in these devices.

Case Study: OLED Performance

A study demonstrated that incorporating this compound into OLEDs resulted in improved luminous efficiency and color purity compared to traditional materials. The device exhibited a maximum brightness of 10,000 cd/m² at a current density of 50 mA/cm².

Photodynamic Therapy

The compound has shown promise in photodynamic therapy (PDT), a treatment modality for cancer that utilizes light-sensitive compounds to produce reactive oxygen species upon irradiation.

Data Table: PDT Efficacy

| Compound | Light Source | Concentration | Cell Line | % Cell Viability |

|---|---|---|---|---|

| Control | N/A | N/A | HeLa | 95% |

| Test | 660 nm | 10 µM | HeLa | 30% |

| Test | 660 nm | 50 µM | HeLa | 15% |

This table highlights the significant reduction in cell viability when treated with the compound under specific light conditions, indicating its potential as an effective PDT agent.

Sensors and Biosensors

Due to its electronic properties and ability to interact with various biological molecules, this compound is also being explored for use in sensors and biosensors.

Case Study: Glucose Sensing

In a recent study, a biosensor utilizing this compound was developed for glucose detection. The sensor exhibited high sensitivity and selectivity towards glucose with a detection limit of 0.5 mM.

Catalysis

The compound's unique structure allows it to act as a catalyst in various chemical reactions, particularly in organic synthesis.

Data Table: Catalytic Activity

| Reaction Type | Catalyst Amount | Yield (%) |

|---|---|---|

| Aldol Condensation | 5 mg | 85% |

| Michael Addition | 10 mg | 90% |

| Oxidation | 2 mg | 75% |

These results demonstrate the effectiveness of the compound as a catalyst in enhancing reaction yields across different organic reactions.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione

- Key Differences: The pentyloxy group at position 7 (vs. phenylethoxy at position 6) reduces aromaticity but increases alkyl chain flexibility. This likely enhances solubility in non-polar solvents compared to the phenylethoxy variant .

- Applications : Used in biochemical studies; safety protocols emphasize handling precautions due to reactivity .

2-(Butylamino)anthracene-9,10-dione (5a) and 2,3-Dibutylaminoanthracene-9,10-dione (5b)

- Key Differences: Fewer amino groups (1–2 vs. 4) and lack of bromo/alkoxy substituents.

- Synthetic Routes : Prepared via nucleophilic substitution using BuNH₂ and PhI(OAc)₂ catalysis, yielding 17–83% depending on temperature .

- Biological Activity: Demonstrated cytotoxicity against MCF-7 (IC₅₀: 1.1–3.0 µg/mL) and Hep-G2 (IC₅₀: 1.2–13.0 µg/mL), suggesting amino group count and substitution patterns critically influence potency .

1-(Dodecylthio)anthracene-9,10-dione

- Key Differences: A thioether (dodecylthio) substituent instead of amino/bromo groups.

- Physicochemical Properties: Exhibits solvatochromism; absorption spectra vary significantly in methanol vs. ethanol, highlighting substituent-dependent solvent interactions .

DNA-Binding and Cytotoxic Anthraquinones

2,6-Disubstituted Anthracene-9,10-diones

- Mechanism: Bind DNA via major/minor groove interactions, with side chains enhancing affinity. The target compound’s tetraamino groups may enable stronger DNA intercalation or groove binding compared to mono/diamino analogs .

- Cytotoxicity: Disubstituted derivatives show distinct activity profiles vs. monoamino compounds, underscoring the role of substitution symmetry and bulk .

Parietin (Natural Anthraquinone)

- Functional Role: Acts as a tau protein aggregation inhibitor in Alzheimer’s research. Its carbonyl and phenolic groups form hydrogen bonds with lysine/glutamine residues .

Materials Science Derivatives

TPAD-COF (Covalent Organic Framework)

- Structure: Features tetrakis(phenylamino)anthracene-9,10-dione units, creating a porous framework (BET surface area: 700–1000 m²/g) .

- Applications : Semiconductor and catalytic uses. The target compound’s bromo and phenylethoxy groups could be leveraged to tailor conductivity or pore functionality in similar materials .

Data Tables

Key Research Findings and Implications

Amino Group Impact: Increasing amino substitution enhances cytotoxicity but may reduce synthetic yields due to steric hindrance .

Substituent Flexibility : Alkoxy groups (e.g., phenylethoxy vs. pentyloxy) modulate lipophilicity and solubility, critical for drug delivery or material processing .

Multifunctionality: Bromine and amino groups offer sites for further functionalization, enabling applications in targeted drug design or covalent organic frameworks .

Biological Activity

1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione is a synthetic compound that belongs to the anthracene family. It has garnered attention in recent years due to its potential biological activities, particularly in cancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups which contribute to its biological properties. The molecular formula is , and it features an anthracene backbone substituted with amino and bromo groups along with a phenylethoxy moiety.

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

- Intercalation into DNA : The planar structure of anthracene derivatives allows them to intercalate between DNA base pairs, disrupting normal function and leading to cytotoxic effects .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their cytotoxicity .

Anticancer Activity

Several studies have highlighted the anticancer properties of similar anthracene derivatives:

- HL-60 Human Leukemia Cells : Research indicated that aza-anthracene derivatives exhibit selective cytotoxicity against HL-60 cells. The study showed that these compounds could induce topoisomerase II-mediated DNA cross-linking, resulting in cell death .

- Breast Cancer Models : In vitro studies demonstrated that anthracene derivatives could significantly reduce cell viability in various breast cancer cell lines by inducing apoptosis through the activation of caspases .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of anthracene derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.